molecular formula C11H14Cl2FN B1416808 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 1172990-48-5

2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No. B1416808
M. Wt: 250.14 g/mol
InChI Key: REBMQIXDPWDKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1172990-48-5 . It has a molecular weight of 250.14 . The IUPAC name for this compound is 2-(2-chloro-6-fluorobenzyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for “2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride” is 1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reactivity : A study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), synthesized via a hydride transfer, provides insights into the synthesis and characterization of related compounds, including vibrational spectra, NMR, and HOMO-LUMO analysis. This compound shows potential for applications in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).

Identification and Derivatization Studies

  • Spectroscopic Identification : Identification of novel hydrochloride salts of cathinones and their spectroscopic properties, including NMR and X-ray diffraction, demonstrates the potential of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride in forensic science for substance identification (Nycz et al., 2016).

Enantioselective Syntheses

  • Enantioselective Syntheses : Research on enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, closely related to the compound , underscores its potential in stereoselective organic synthesis, a critical aspect of drug development (Wu, Lee, & Beak, 1996).

Solution Formulation for Poorly Soluble Compounds

  • Pharmaceutical Formulations : A study on the formulation of a poorly water-soluble compound highlights the relevance of such compounds in developing stable and effective pharmaceutical formulations, particularly for compounds with similar solubility profiles (Burton et al., 2012).

Advanced Photophysical Characterization

  • Fluorescence Studies : Investigations into the fluorescence properties of certain pyrrolidine derivatives, which include related fluorophenyl compounds, reveal the potential for these compounds in advanced photophysical applications and biological imaging (Nolan et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMQIXDPWDKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=C(C=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride

CAS RN

1172990-48-5
Record name 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 3
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 4
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 5
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 6
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.